![molecular formula C13H8ClFO2 B6378305 4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% CAS No. 1111120-40-1](/img/structure/B6378305.png)
4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%
Overview
Description
4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, is an organic compound that is widely used in the synthesis of various molecules, including pharmaceuticals and agrochemicals. It is an important intermediate in the synthesis of many drugs, and is also used in the production of dyes, resins, and in the manufacture of some plastics. This compound has been studied extensively in the scientific literature and has been found to have a wide range of applications in both laboratory and industrial settings.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, has a wide range of applications in scientific research. It is a useful intermediate in the synthesis of various molecules, such as pharmaceuticals and agrochemicals. It is also used in the production of dyes, resins, and in the manufacture of some plastics. In addition, it has been used in the synthesis of a variety of organic compounds, such as esters, amines, and amides.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, is not fully understood. However, it is believed that the compound acts as a nucleophile, which enables it to react with other molecules to form new compounds. It is also believed that the compound can act as a Lewis acid, which allows it to form covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, are not fully understood. However, it is believed that the compound may act as a weak inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to have a variety of effects on cells, including the induction of apoptosis and the inhibition of cell proliferation.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, in laboratory experiments is that it is relatively easy to synthesize and is available in high purity. In addition, it is relatively inexpensive to purchase. However, there are several potential limitations to its use in laboratory experiments. For example, it is relatively unstable and can decompose at high temperatures. In addition, it is a strong acid and can react with other molecules, which can lead to unwanted side reactions.
Future Directions
There are a number of potential future directions for research on 4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%. One area of research is to explore the potential applications of the compound in drug synthesis and development. In addition, further research is needed to understand the biochemical and physiological effects of the compound on cells and organisms. Finally, further research is needed to explore the potential uses of the compound in the manufacture of plastics and other materials.
Synthesis Methods
4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, can be synthesized by a variety of methods. The most common method is the reaction of 4-chloro-5-fluorophenol with formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature, and the yield is usually high. Other methods for the synthesis of this compound include the reaction of 4-chloro-5-fluorophenol with an aldehyde, such as acetaldehyde, in the presence of a base, or the reaction of 4-chloro-5-fluorophenol with a carboxylic acid, such as acetic acid.
properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-7,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGJIYNZJIIZPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685209 | |
Record name | 3'-Chloro-5'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)-2-formylphenol | |
CAS RN |
1111120-40-1 | |
Record name | 3′-Chloro-5′-fluoro-4-hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111120-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-5'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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